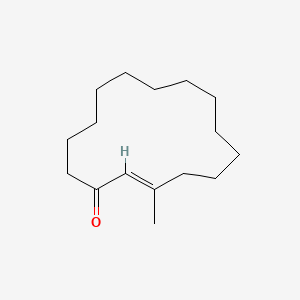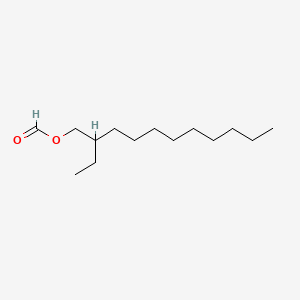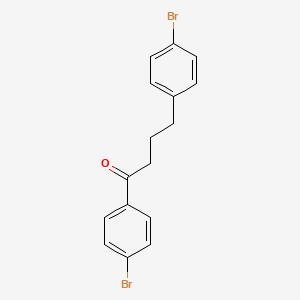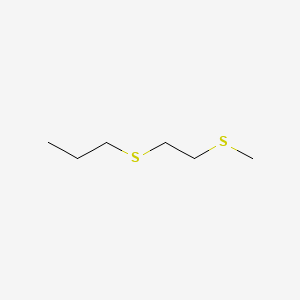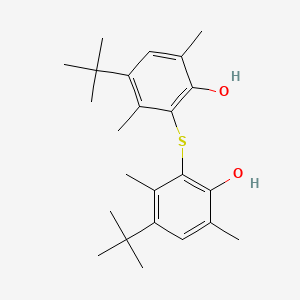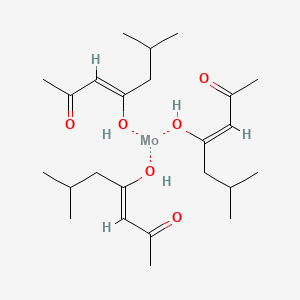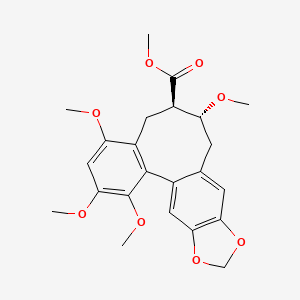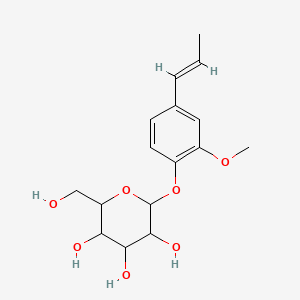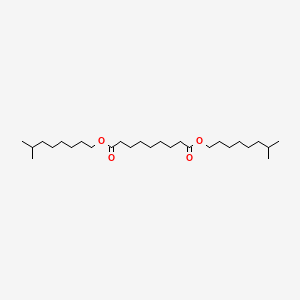
5,5-Dihydroxyvaleraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dihydroxyvaleraldehyde: is an organic compound with the molecular formula C5H10O3 5,5-dihydroxypentanal . This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a five-carbon chain. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dihydroxyvaleraldehyde can be synthesized through several methods. One common method involves the oxidation of 5,5-dihydroxyvaleric acid . This reaction typically uses an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:
C5H10O4+Oxidizing Agent→C5H10O3+By-products
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of glutaraldehyde in the presence of a suitable catalyst such as palladium on carbon . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Dihydroxyvaleraldehyde can be further oxidized to form using oxidizing agents like .
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or alkyl halides under appropriate conditions.
Major Products:
Oxidation: 5,5-Dihydroxyvaleric acid.
Reduction: 5,5-Dihydroxyvaleric alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
5,5-Dihydroxyvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dihydroxyvaleraldehyde involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
- 5-Hydroxyvaleraldehyde
- 5,5-Dihydroxyvaleric acid
- Glutaraldehyde
Comparison:
- 5-Hydroxyvaleraldehyde: Contains only one hydroxyl group and an aldehyde group, making it less reactive compared to 5,5-Dihydroxyvaleraldehyde.
- 5,5-Dihydroxyvaleric acid: Contains two hydroxyl groups and a carboxylic acid group, making it more acidic and less reactive in certain reactions.
- Glutaraldehyde: Contains two aldehyde groups, making it highly reactive and commonly used as a cross-linking agent in various applications.
This compound is unique due to the presence of both hydroxyl and aldehyde groups, providing it with versatile reactivity and making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
51052-01-8 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
5,5-dihydroxypentanal |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2 |
InChI Key |
JVWLHJMVGBZOGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


